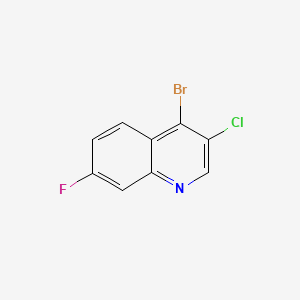

4-Bromo-3-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUIVJKSXMZDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672653 | |

| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208814-10-1 | |

| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Chloro 7 Fluoroquinoline and Analogous Polyhalogenated Quinoline Scaffolds

De Novo Synthetic Routes to Halogenated Quinolines

The foundational approach to complex quinolines often involves constructing the bicyclic ring system from acyclic or monocyclic precursors. This allows for the incorporation of desired substitution patterns from the outset.

Cyclocondensation Reactions Utilizing Halogenated Anilines or Benzoates

Classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs, Combes, Doebner-von Miller, and Skraup reactions, remain highly relevant for the preparation of halogenated quinolines. researchgate.netiipseries.org These reactions typically involve the condensation of a substituted aniline (B41778) with a three-carbon component to form the quinoline ring.

A plausible and widely utilized route to 7-fluoroquinolones is the Gould-Jacobs reaction, which employs a substituted aniline and diethyl ethoxymethylenemalonate (EMME). quimicaorganica.org For instance, the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has been achieved by reacting 3-chloro-4-fluoroaniline (B193440) with EMME, followed by thermal cyclization. jptcp.com A similar strategy can be envisioned for the synthesis of a 7-fluoro-4-quinolone precursor starting from 3-fluoroaniline (B1664137). The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331) derivative. quimicaorganica.orgwikipedia.org

The Combes quinoline synthesis offers another versatile method, involving the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org This approach is particularly useful for preparing 2,4-disubstituted quinolines. alchetron.com For example, the reaction of m-chloroaniline with a suitable β-diketone can yield a 7-chloroquinoline (B30040) derivative. iipseries.org

The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, and the Skraup synthesis, employing glycerol (B35011) and an oxidizing agent, also provide pathways to substituted quinolines, although control of regioselectivity with polysubstituted anilines can be challenging. researchgate.netwikipedia.org

A general representation of the Gould-Jacobs reaction is shown below:

Figure 1: General scheme of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Figure 1: General scheme of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.Multicomponent Reactions (MCRs) for Quinoline Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials. iipseries.org Several MCRs are applicable to the synthesis of the quinoline scaffold and can accommodate halogenated substrates.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a prominent example. This reaction can be performed under various catalytic conditions, including with catalysts like neodymium (III) nitrate (B79036) hexahydrate or molecular iodine. iipseries.org While not strictly a multicomponent reaction in its classical form, modern variations can be designed as such.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.org This method allows for the introduction of substituents at the 2- and 3-positions of the quinoline ring based on the choice of the carbonyl component.

Strategies for Sequential Ring Closure and Halogen Introduction

An alternative de novo approach involves the formation of a partially substituted quinoline ring, followed by the sequential introduction of the remaining halogen atoms. For example, one could synthesize 7-fluoro-4-quinolone as a key intermediate. This can be achieved through the Gould-Jacobs reaction starting from 3-fluoroaniline and diethyl ethoxymethylenemalonate. quimicaorganica.orgclockss.org Subsequent regioselective halogenation steps, as will be discussed in the following section, can then be employed to introduce the chlorine and bromine atoms at the desired positions. This strategy offers a high degree of control over the final substitution pattern.

Regioselective Halogenation of the Quinoline Nucleus

The direct halogenation of a pre-formed quinoline ring is a common and effective strategy for the synthesis of polyhalogenated derivatives. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.

For the synthesis of 4-bromo-3-chloro-7-fluoroquinoline, a plausible intermediate is 7-fluoroquinolin-4-ol. The hydroxyl group at the 4-position activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3-position.

Direct Bromination Protocols for Quinoline Systems

The bromination of quinolin-4(1H)-ones can be achieved using various brominating agents. A method for the regioselective bromination at the C-6 position of 4-quinolones has been reported, which could be adapted for other positions depending on the substrate and reaction conditions. thieme-connect.com

A particularly relevant method for introducing a bromine atom at the C-3 position is the use of hypervalent iodine(III) reagents. acs.orgnih.gov A protocol for the C3-H regioselective bromination of 4-quinolones has been developed using potassium bromide (KBr) as the bromine source and phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. acs.orgnih.gov This reaction proceeds under mild conditions at room temperature and generally affords good to excellent yields. acs.orgnih.gov

Table 1: Hypervalent Iodine-Promoted C3-Bromination of 4-Quinolones acs.orgnih.gov

| Entry | Substrate (R1, R2) | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | H, Ph | PIFA, KBr | MeOH | 0.2-2 | 83-92 |

| 2 | 6-F, Ph | PIFA, KBr | MeOH | 0.2-2 | 75 |

| 3 | 6-Br, Ph | PIFA, KBr | MeOH | 0.2-2 | 63 |

| 4 | H, Alkyl | PIFA, KBr | MeOH | 0.2-2 | 70-80 |

Chlorination Techniques and Reagents

Similar to bromination, the chlorination of the quinoline nucleus can be achieved through various methods. For the synthesis of this compound, the chlorine atom would need to be introduced at the C-3 position of a 7-fluoro-4-quinolone intermediate.

A highly effective method for the C3-H regioselective chlorination of 4-quinolones utilizes a hypervalent iodine(III) reagent system, analogous to the bromination protocol. acs.orgnih.gov In this case, potassium chloride (KCl) serves as the chlorine source, and PIFA is used as the oxidant in methanol (B129727). acs.orgnih.gov This method has been shown to be effective for a range of 2-substituted 4-quinolones, including those with aryl and alkyl groups. acs.orgnih.gov

The general procedure involves stirring the 4-quinolone substrate with potassium chloride in methanol, followed by the dropwise addition of a solution of PIFA in methanol. The reaction is typically rapid and proceeds at room temperature. acs.org

Table 2: Hypervalent Iodine-Promoted C3-Chlorination of 4-Quinolones acs.orgnih.gov

| Entry | Substrate (R1, R2) | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | H, Ph | PIFA, KCl | MeOH | 0.2-2 | 86-96 |

| 2 | 6-F, Ph | PIFA, KCl | MeOH | 0.2-2 | 80 |

| 3 | 6-Cl, Ph | PIFA, KCl | MeOH | 0.2-2 | 78 |

| 4 | H, Alkyl | PIFA, KCl | MeOH | 0.2-2 | 75-85 |

Following the C-3 halogenation of the 7-fluoro-4-quinolone intermediate, the 4-hydroxyl group can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This would then be followed by a bromination step to yield the final product, or vice-versa depending on the chosen synthetic sequence. The order of the halogenation steps would need to be carefully considered to manage the directing effects of the existing substituents.

Directed Fluorination Methods for the Quinolone Core

The introduction of fluorine into the quinoline framework is a key step in the synthesis of many biologically active compounds. Directed fluorination methods allow for regioselective installation of fluorine atoms, which is often challenging on an electron-deficient heteroaromatic system like quinoline.

One prominent strategy involves the use of electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). mdpi.com These reagents can achieve C–H fluorination under specific, often catalyzed, conditions. For instance, palladium-catalyzed C–H fluorination has been demonstrated for quinoline derivatives. rsc.orgjuniperpublishers.com In these reactions, a directing group on the quinoline ring guides the palladium catalyst to a specific C–H bond, typically at the ortho-position, facilitating its cleavage and subsequent reaction with the electrophilic fluorine source. For example, 8-amidoquinolines have been regioselectively fluorinated at the C5 position using NiSO₄ as a catalyst and NFSI as the fluorine source. rsc.org

Another approach is through concerted nucleophilic aromatic substitution (SNAᵣ). This has been challenging for azaarenes because fluoride (B91410) is a poorer leaving group than hydride. However, recent advances have shown that an electron-transfer-enabled concerted nucleophilic fluorination can overcome this barrier. acs.org This method uses a photosensitizer to enable a fluoride-coupled electron transfer to a protonated quinoline, which then reacts with an electrophilic fluorine source like Selectfluor to yield the fluorinated product. acs.org This process has been successful in fluorinating the quinoline scaffold at the C2 and C4 positions. acs.org

Electrochemical methods also provide a powerful tool for regioselective fluorination. Anodic fluorination of quinoline sulfides has been achieved using Et₃N·3HF as both a supporting electrolyte and a fluoride source, yielding α-fluorinated sulfides. researchgate.net A notable development is the regioselective 5,8-difluorination of quinolines via electrolysis using a solution of HF in pyridine (B92270). mdpi.comnih.gov This method is effective for a range of substituted quinolines and proceeds under mild, room-temperature conditions. mdpi.com Significantly, the reaction is selective for the benzenoid ring, as protonation of the nitrogen atom deactivates the heterocyclic ring toward fluorination. mdpi.com

| Method | Fluorinating Agent | Catalyst/Conditions | Position(s) Fluorinated | Key Findings |

|---|---|---|---|---|

| Palladium-Catalyzed C–H Fluorination | NFSI | Pd(OAc)₂/TFA | ortho to directing group (e.g., C5) | Requires a directing group for regioselectivity. rsc.org |

| Concerted Nucleophilic Fluorination | Selectfluor | Photosensitizer/Protic Acid | C2, C4 | Overcomes the high energy barrier for nucleophilic fluorination of azaarenes. acs.org |

| Electrolytic Fluorination | HF:pyridine | Electrolysis (2.4V) | C5, C8 | Highly regioselective for the benzenoid ring; tolerates existing halogen substituents. mdpi.comnih.gov |

Advanced Approaches for Introducing Multiple Halogen Substituents

The synthesis of polyhalogenated quinolines like this compound often requires sophisticated strategies to control the regiochemistry of halogen introduction. These methods include the stepwise functionalization of a pre-formed quinoline ring and the construction of the quinoline scaffold from already halogenated building blocks.

Stepwise Halogenation and Functional Group Interconversion

Stepwise halogenation involves the sequential introduction of different halogen atoms onto the quinoline core. This approach relies on the inherent reactivity of the quinoline ring and the use of specific halogenating agents and reaction conditions to control the position of substitution. For a target like this compound, a plausible route could start with 7-fluoro-4-quinolone.

The synthesis could proceed as follows:

Chlorination at C3: 7-Fluoro-4-quinolone can be chlorinated at the C3 position. This is often achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Conversion of Hydroxyl to Chloro Group: The 4-oxo group of the resulting 3-chloro-7-fluoro-4-quinolone can be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step yields 3,4-dichloro-7-fluoroquinoline.

Bromination at C4: The final step would be to replace the more reactive 4-chloro substituent with a bromo group. However, a more common and regiochemically controlled approach would be to first synthesize 7-fluoro-4-quinolone, convert it to 4-chloro-7-fluoroquinoline, and then perform electrophilic bromination, which would likely target the C3 position. A patent for the synthesis of 6-bromo-4-chloroquinoline (B1276899) follows a similar logic, starting from 4-bromaniline, cyclizing to form 6-bromo-4-quinolone, and then chlorinating with phosphorus trichloride. mdpi.com

Functional group interconversion is a powerful tool in this context. For example, an amino group can be converted into a halogen via a Sandmeyer reaction, or a hydroxyl group can be transformed into a chloro group as described above. These transformations allow for a more controlled and predictable introduction of halogens than direct polyhalogenation attempts.

Preparation of Polyhalogenated Precursors for Quinoline Synthesis

An alternative and often more efficient strategy is to construct the quinoline ring from precursors that already contain the desired halogen substitution pattern on the benzene (B151609) ring. Classic quinoline syntheses such as the Combes, Doebner-von Miller, and Friedländer reactions are well-suited for this approach. mdpi.comiipseries.orgwikipedia.org

For example, the Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org To synthesize a 7-fluoroquinoline (B188112) derivative, one would start with 3-fluoroaniline. If a polyhalogenated precursor like 3-fluoro-5-bromoaniline were used, it could potentially lead to a 5-bromo-7-fluoroquinoline (B2868677) scaffold.

The Doebner-von Miller reaction utilizes an aniline reacting with an α,β-unsaturated carbonyl compound. wikipedia.org Using a polyhalogenated aniline, such as 2-bromo-4-fluoroaniline, as the starting material would directly incorporate these halogens into the final quinoline product at the 6-bromo and 8-fluoro positions, respectively. The regiochemical outcome of these cyclizations is a critical consideration, influenced by both steric and electronic factors of the substituents on the aniline precursor. researchgate.net

A more modern approach involves the use of highly functionalized building blocks like polyhalogenated nitrobutadienes. For instance, pentachloro-2-nitro-1,3-butadiene can serve as a precursor for synthesizing 2,3,4-trisubstituted benzo[h]quinolines through a reaction with naphthalen-1-amine. researchgate.net This highlights the potential of using complex, polyfunctional precursors to assemble the quinoline core with multiple substituents in a single step.

| Quinoline Synthesis Method | Typical Precursors | Example Halogenated Starting Material | Resulting Quinoline Substitution Pattern |

|---|---|---|---|

| Combes Synthesis | Aniline + β-Diketone | 3-Fluoroaniline | 7-Fluoroquinoline derivative. wikipedia.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | 2-Bromo-4-fluoroaniline | 6-Bromo-8-fluoroquinoline derivative. wikipedia.org |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone + Methylene Ketone | 2-Amino-4-fluorobenzaldehyde | 7-Fluoroquinoline derivative. |

Palladium-Catalyzed Cyclization and Annulation Strategies for Halogenated Quinolines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, offering mild and efficient routes to complex heterocyclic structures like quinolines. nih.gov These methods are particularly valuable for preparing halogenated quinolines, either by using halogenated starting materials or by incorporating halogens during the cyclization process.

One major strategy is the palladium-catalyzed annulation of anilines with other coupling partners. For instance, 2-iodoanilines can undergo a carbonylative annulation with terminal or internal alkynes in the presence of a palladium catalyst and carbon monoxide to produce substituted quinolin-2(1H)-ones. nih.gov By starting with a halogenated 2-iodoaniline (B362364) (e.g., 2-iodo-4-fluoroaniline), this method provides direct access to fluoro-substituted quinolones.

Another powerful approach involves the palladium-catalyzed oxidative cyclization of o-alkenylanilines with alkynes using molecular oxygen as the oxidant. This transformation builds 2,3-disubstituted quinolines. rsc.org Similarly, the oxidative cyclization of aryl allyl alcohols with anilines, also catalyzed by palladium, produces quinolines and tolerates electron-withdrawing groups, which would include halogen substituents on the aniline starting material. mdpi.comrsc.org

The electrophilic cyclization of N-(2-alkynyl)anilines, while not always palladium-catalyzed, offers a route to 3-haloquinolines. Using electrophiles like ICl or Br₂, this 6-endo-dig cyclization proceeds under mild conditions to afford quinolines with a halogen at the C3 position. rsc.org This method can be combined with palladium-catalyzed cross-coupling reactions for further functionalization. For example, a polyhalogenated quinoline core, such as a dichloroquinoline, can be synthesized and then regioselectively functionalized at the more reactive C2 or C4 positions using Suzuki-Miyaura cross-coupling reactions, demonstrating the synergy between cyclization and cross-coupling strategies. rsc.orgwikipedia.org

Advanced Reaction Pathways and Mechanistic Insights of 4 Bromo 3 Chloro 7 Fluoroquinoline and Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyhalogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like the quinoline (B57606) system. masterorganicchemistry.com The presence of the electronegative nitrogen atom in the quinoline ring depletes electron density, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. nih.gov This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk The rate of reaction is accelerated by electron-withdrawing groups that can stabilize this negatively charged intermediate. masterorganicchemistry.com

In the context of SNAr reactions, the typical trend of leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is often inverted. libretexts.org The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the halogen's ability to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect becomes more important than its ability to depart.

Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, making the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org Consequently, in many SNAr reactions, fluoride (B91410) is a better leaving group than chloride, bromide, or iodide. masterorganicchemistry.com For one studied reaction, fluorine was found to be 3300 times more reactive as a leaving group than iodine. masterorganicchemistry.com This is because the C-F bond breaking is not the rate-limiting step. masterorganicchemistry.com

On the quinoline scaffold, the reactivity of a halogen is also highly dependent on its position. Halogens at the C2 and C4 positions are significantly activated towards SNAr by the adjacent nitrogen atom. In a study of isomeric chloroquinolines, the C2-Cl derivative showed the highest reactivity, followed by the C4-Cl, while the C3-Cl derivative was unreactive under the same conditions. nih.gov For 4-Bromo-3-chloro-7-fluoroquinoline, the C4-position is highly activated. The C7-F is on the benzene (B151609) ring portion and is less activated than positions on the pyridine (B92270) ring, but its reactivity is enhanced by the strong electron-withdrawing nature of fluorine itself. The C3-Cl is generally the least reactive position towards SNAr in the absence of further activation.

Table 1: General Reactivity Trends of Halogens in SNAr Reactions

| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

|---|---|---|---|

| Electronegativity | Highest (~3.98) | High (~3.16) | High (~2.96) |

| Inductive Effect | Strongest -I effect | Strong -I effect | Strong -I effect |

| Leaving Group Ability in SNAr | Excellent | Good | Fair to Good |

| Rate-Limiting Step Influence | Activates ring for nucleophilic attack | Moderately activates ring | Moderately activates ring |

When a quinoline ring bears multiple different halogens, the site of nucleophilic substitution (regioselectivity) is determined by a combination of factors, primarily the electronic activation of the carbon position and the intrinsic reactivity of the halogen as a leaving group in SNAr. mdpi.comresearchgate.net The nucleophile will preferentially attack the most electrophilic carbon atom, which leads to the most stable Meisenheimer intermediate. mdpi.com

For a molecule like this compound, the C4 position is doubly activated by the ring nitrogen and the electron-withdrawing bromine and chlorine atoms. Computational studies on similar systems, like 2,4-dichloroquinazolines, show that the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more favorable site for nucleophilic attack compared to C2. mdpi.com This aligns with experimental observations where amines selectively displace the chlorine at C4. mdpi.com

In polyhalogenated systems where different halogens are present, such as a bromo and a chloro substituent, the position of the halogen is often more decisive than the nature of the halogen itself. For instance, in N-aryl-2-nitrosoanilines with halogen atoms at both ortho and para positions to the nitroso group, nucleophilic substitution occurs exclusively at the para position, regardless of whether it's a chlorine or bromine. thieme-connect.com Applying this principle to this compound, the C4 position is the most likely site for initial SNAr, leading to the displacement of the bromine atom. The relative reactivity would generally be C4 > C7 > C3. While fluorine is an excellent leaving group, its position at C7 is less activated than C4. The C3 position is the least activated electronically for SNAr.

Table 2: Predicted Regioselectivity in SNAr of this compound

| Position | Halogen | Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C4 | Bromine | Activated by ring nitrogen (para) | Highest |

| C3 | Chlorine | Flanked by two halogens | Lowest |

| C7 | Fluorine | Strong inductive effect of Fluorine | Intermediate |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they operate under mechanisms distinct from SNAr. eie.grrsc.org These reactions have become fundamental in modern organic synthesis. researchgate.netnih.gov For polyhalogenated substrates like this compound, these methods offer a complementary and highly selective approach to functionalization. researchgate.net

In contrast to SNAr, the selectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the dissociation energy of the carbon-halogen (C-X) bond. nih.gov The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond. acs.orgchem8.orgrsc.org The reactivity trend for this step is typically C–I > C–Br > C–Cl > C–F. nih.gov This differential reactivity allows for the highly regioselective functionalization of polyhalogenated compounds. nih.gov

For this compound, the C4-Br bond is significantly more reactive towards palladium catalysts than the C3-Cl or C7-F bonds. This allows for selective Suzuki, Sonogashira, or Heck couplings at the C4 position, leaving the other halogens untouched for potential subsequent transformations. researchgate.netrsc.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the haloquinoline with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. researchgate.net It is widely used for creating biaryl structures. mdpi.com

Sonogashira Coupling : This involves the coupling of the haloquinoline with a terminal alkyne, providing access to alkynyl-substituted quinolines. researchgate.netmdpi.com

Heck Coupling : This reaction forms a C-C bond by coupling the haloquinoline with an alkene. researchgate.net

By carefully controlling the reaction conditions, it is often possible to perform sequential couplings. For instance, after a Suzuki reaction at the C4-Br position, a second, more forcing cross-coupling reaction could potentially be carried out at the C3-Cl position. researchgate.net

Table 3: Regioselectivity in Pd-Catalyzed Cross-Coupling of this compound

| Position | Halogen | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|---|

| C4 | Bromine | ~71 | Highest |

| C3 | Chlorine | ~84 | Intermediate |

| C7 | Fluorine | ~106 | Lowest |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S). mdpi.comsioc-journal.cn These reactions often serve as a valuable alternative to palladium-catalyzed methods, especially for amination and etherification. mdpi.com The mechanism can involve Cu(I)/Cu(III) or other catalytic cycles and may not follow the same reactivity patterns as palladium. researchgate.net

In the context of haloquinolines, copper catalysis can be used to introduce amine, alcohol, or thiol nucleophiles. researchgate.net For example, a copper-catalyzed Ullmann reaction could potentially be used to displace the bromine at C4 with an amine or an alkoxide. The relative reactivity of the different halogens in copper-mediated processes can be influenced by the specific nucleophile and reaction conditions, but generally, the C-Br bond is more reactive than the C-Cl bond. mdpi.com

Achieving high selectivity and yield in transition-metal-catalyzed cross-coupling of polyhalogenated substrates heavily relies on the optimization of the catalytic system. nih.gov The choice of ligand bound to the metal center is paramount. acs.org

Ligands : Bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are commonly used to promote the challenging oxidative addition of less reactive C-Cl bonds and to stabilize the active monoligated L1Pd(0) catalytic species. acs.orgmdpi.comrsc.org The ligand's steric and electronic properties can be fine-tuned to control the regioselectivity of the coupling, preventing side reactions and catalyst deactivation. nih.gov

Catalyst Optimization : Beyond the ligand, other parameters are crucial. The choice of palladium precursor, base, solvent, and temperature can be adjusted to favor a specific coupling. researchgate.net For instance, a milder set of conditions (e.g., a less active catalyst, lower temperature) can be used to selectively target the C-Br bond. Subsequently, a more robust catalyst system (e.g., an NHC-Pd complex) and more forcing conditions (higher temperature) might be employed to activate the stronger C-Cl bond for a second coupling reaction. acs.orgrsc.org The development of air- and moisture-stable Pd(II) precatalysts has also simplified the setup of these reactions, making them more robust and reproducible. acs.orgrsc.org

Carbon-Hydrogen (C-H) Functionalization of Quinoline Systems

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of quinoline chemistry, C-H functionalization allows for the introduction of various substituents onto the quinoline core, a scaffold of significant interest in medicinal and materials chemistry. mdpi.com

Directed C-H Activation in the Presence of Halogen Substituents

The presence of halogen substituents on the quinoline ring, such as in this compound, introduces both electronic and steric factors that can influence the regioselectivity of C-H activation. mdpi.com Directing groups can be employed to control the position of C-H functionalization, overriding the inherent reactivity of the quinoline system.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are often utilized for directed C-H activation. researchgate.netmdpi.com For instance, the nitrogen atom of the quinoline ring or a substituent at the C8-position can act as a directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst for selective C-H cleavage at a specific site. rsc.org

Research has shown that in the presence of halogen substituents, C-H activation can still proceed efficiently. For example, palladium-catalyzed C2-amination of quinoline N-oxides tolerated halogen substituents, yielding the corresponding aminated products in moderate to good yields. mdpi.com Similarly, rhodium-catalyzed C8-amidation of quinoline N-oxides has been developed, where the N-oxide acts as a directing group. researchgate.net Mechanistic studies suggest that the regioselectivity is achieved through the formation of an N-oxide-chelated iridacycle, with an acid additive playing a crucial role in the rate-determining protodemetalation step. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high regioselectivity. For instance, a rhodium-catalyzed C-H activation of substituted quinolines demonstrated that the position of activation could be controlled by the placement of a methyl group on the heterocycle. acs.org This highlights the potential to selectively functionalize specific C-H bonds in polyhalogenated quinolines like this compound by carefully designing the catalytic system.

A general, metal-free method for the regioselective remote C-H halogenation of 8-substituted quinolines has also been established. nih.govrsc.org This approach utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air. rsc.org This method demonstrates excellent functional group tolerance and provides exclusive C5-halogenated products in good to excellent yields for a variety of 8-substituted quinolines. nih.govrsc.org

| Catalyst System | Directing Group | Position of Functionalization | Functional Group Introduced | Reference |

| Pd(OAc)₂ | N-oxide | C2 | Amine | mdpi.com |

| Rh(III) | N-oxide | C8 | Amide | researchgate.net |

| [RhCl(coe)₂]₂ | Methyl group | C2 or C4 | Aryl | acs.org |

| Metal-free | 8-substituent | C5 | Halogen | nih.govrsc.org |

Oxidative Aromatization and Dearomatization Pathways

Oxidative aromatization and dearomatization reactions represent key strategies for modifying the quinoline core, enabling the synthesis of diverse and structurally complex molecules. rsc.org Dearomatization, in particular, has gained attention as a method for rapidly constructing three-dimensional molecular architectures from flat aromatic precursors. researchgate.net

Oxidative Aromatization: This process is often the final step in synthetic sequences that build the quinoline ring system. For example, after a cycloaddition or annulation reaction, an oxidation step is required to form the aromatic quinoline core. mdpi.com Various oxidizing agents and conditions can be employed, including aerobic oxidation. mdpi.com For instance, the copper-catalyzed annulation of quinolines with diazo compounds and alkenes involves an in situ generation of quinolinium salts, followed by a [3+2] cycloaddition and subsequent oxidative aromatization facilitated by copper and molecular oxygen to yield the fused quinoline product. thieme-connect.com

Dearomatization Pathways: Transition metal catalysis has been instrumental in achieving the dearomatization of quinolines. acs.org Hydrosilylation and hydroboration are common methods. For example, ruthenium catalysts have been shown to be effective in the regioselective 1,2-hydrosilylation of quinolines to afford N-silyl 1,2-dihydroquinolines. acs.org Interestingly, the choice of the dearomatizing nucleophile can reverse the regioselectivity, with HBpin leading to 1,4-dihydroquinolines. acs.org

Palladium-catalyzed intramolecular dearomatization has also been reported. acs.org A proposed mechanism involves the oxidative addition of Pd(0) to a dicarbonate, followed by decarboxylation to generate a π-allylpalladium intermediate. Nucleophilic attack and subsequent intramolecular allylic dearomatization lead to the final product and regeneration of the Pd(0) catalyst. acs.org

Furthermore, dearomative cycloadditions of quinoline derivatives with alkenes have been developed. researchgate.net These reactions can be mediated by energy transfer, leading to cascade reactions that form complex, three-dimensional scaffolds. researchgate.net

Rearrangement and Skeletal Editing Reactions

Rearrangement and skeletal editing reactions offer powerful tools for fundamentally altering the core structure of quinoline derivatives, providing access to novel heterocyclic systems that are often difficult to synthesize through conventional methods. d-nb.info

Halogen Dance Reactions in Halogenated Heterocycles

The halogen dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netwikipedia.org This rearrangement is a valuable synthetic tool as it allows for functionalization at positions that are not easily accessible through other means. researchgate.netresearchgate.net The driving force for this reaction is thermodynamic, leading to the most stable organometallic intermediate. wikipedia.org

In the context of polyhalogenated quinolines, the halogen dance can lead to complex product mixtures if not carefully controlled. The reaction typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. wikipedia.org This intermediate can then react with a halogen source, which can be another molecule of the starting material, to generate a dihalogenated species and a new lithiated intermediate where the halogen has migrated. wikipedia.org

A halogen-dance mechanism has been proposed in the quinoline series. researchgate.net For instance, the treatment of 3-fluoro-4-iodoquinoline (B1310626) with LDA resulted in a 1,3-halogen migration, generating a rearranged organolithium species that could be trapped with an electrophile. wikipedia.org This was a key step in the total synthesis of cryptomisrine. wikipedia.org The Schlosser group also demonstrated that a halogen can migrate from the pyridine ring to the phenyl ring within a quinoline system. scribd.com

The halogen dance reaction is influenced by several factors, including the choice of base, temperature, solvent, and the nature of the electrophile used to trap the rearranged intermediate. wikipedia.org

| Starting Material | Base | Key Observation | Reference |

| 3-Fluoro-4-iodoquinoline | LDA | 1,3-Halogen migration | wikipedia.org |

| 4-Bromo-8-iodo-2-(trifluoromethyl)quinoline | Lithiating agent | Migration from pyridine to phenyl ring | scribd.com |

Ring Expansion and Contraction Strategies

Skeletal editing through ring expansion and contraction allows for the conversion of the quinoline core into other heterocyclic systems. d-nb.inforesearchgate.net

Ring Contraction: A notable example of ring contraction is the conversion of quinoline N-oxides and N-amides to indoles. d-nb.inforesearchgate.net This process involves the deletion of a carbon atom from the quinoline ring. One strategy involves the initial ring expansion of quinoline N-oxides to benzoxazepines, which can then undergo a light-mediated ring contraction to form 3-formylindoles or, with acidolysis, 1-acylindoles. d-nb.inforesearchgate.net A deaminative ring contraction cascade has also been developed for the synthesis of benzo[h]quinolines from biaryl-linked azepine intermediates. nih.gov

Ring Expansion: Conversely, ring expansion strategies can be employed to build larger ring systems from the quinoline scaffold. For example, the ring expansion of indoles can lead to quinoline derivatives. d-nb.info One method involves the use of chlorodiazirines with pyrazoles and indazoles to form pyrimidines and quinazolines, respectively. d-nb.info Another approach for creating medium-sized rings is the dehydrogenative ring expansion of benzocyclic ketones with amides, which proceeds via amidyl radical migration and C-C bond cleavage. mdpi.com

These skeletal editing strategies provide powerful avenues for diversifying the chemical space around the quinoline core, leading to the discovery of new molecules with potentially valuable properties. mdpi.com

| Reaction Type | Starting Material | Product | Key Reagents/Conditions | Reference |

| Ring Contraction | Quinoline N-oxide | 1-Acylindole | 390 nm light, then acidolysis | d-nb.info |

| Ring Contraction | Biaryl-linked azepine | Benzo[h]quinoline | PO(OMe)₃ | nih.gov |

| Ring Expansion | Indole (B1671886) | 4-Quinolone | Chlorodiazirine, then hydrolysis | d-nb.info |

| Ring Expansion | Benzocyclic ketone and amide | Medium-sized lactam | Amidyl radical migration | mdpi.com |

Derivatization and Chemical Transformations of the 4 Bromo 3 Chloro 7 Fluoroquinoline Scaffold

Chemoselective Transformations of Halogen Substituents

The presence of bromine, chlorine, and fluorine atoms on the quinoline (B57606) core at positions 4, 3, and 7, respectively, invites the exploration of chemoselective reactions. The differing bond strengths and electronic environments of the C-Br, C-Cl, and C-F bonds allow for one halogen to be targeted for transformation while the others remain intact, a key strategy for controlled synthesis.

Selective Reduction of Carbon-Halogen Bonds

The selective removal of a halogen atom, or hydrodehalogenation, is a fundamental transformation. The reactivity of carbon-halogen bonds towards reduction typically follows the order C-I > C-Br > C-Cl > C-F, corresponding to the bond dissociation energies. This trend implies that the C4-Br bond in 4-bromo-3-chloro-7-fluoroquinoline is the most susceptible to reductive cleavage.

Various methods can achieve this transformation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source is a common approach. Under controlled conditions, it is possible to selectively reduce the C-Br bond without affecting the more stable C-Cl and C-F bonds. Other reducing systems, such as the use of red phosphorus in a KOH/DMSO system, have been shown to be effective for the selective reduction of bromo- and chloroquinolines while preserving the heterocyclic ring. researchgate.net Studies on related haloquinolines have also demonstrated that transfer hydrogenation can be highly chemoselective, reducing the pyridine (B92270) ring portion of the quinoline while leaving various halogen substituents, including those at the 3-position, untouched. rsc.org This high degree of chemoselectivity is crucial for synthetic routes where only one specific halogen needs to be removed.

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, including both direct substitution (like the Finkelstein reaction) and base-mediated rearrangements (known as the "halogen dance"), offer pathways to further diversify the halogen substitution pattern.

In nucleophilic aromatic substitution (SNAr) type exchanges, the reactivity of the leaving group is often counterintuitive, following the trend F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. However, the position on the quinoline ring is paramount. The C4 position is highly activated towards nucleophilic attack, but the C-Br bond is weaker than C-Cl. In transition-metal-free exchanges, the outcome depends on a delicate balance of these factors.

A more synthetically intriguing transformation is the halogen dance reaction, which involves the deprotonation of a halo-heterocycle with a strong base, leading to a migration of the halogen atom. researchgate.netclockss.org For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the ring, initiating a migration of the most labile halogen, the bromine atom. clockss.org Research on 3-fluoro-4-iodoquinoline (B1310626) has shown that the iodine atom readily migrates from C4 to C2 upon treatment with LDA. researchgate.net A similar rearrangement could be anticipated for the bromo-analogue, potentially yielding a new, synthetically valuable isomer. The regioselectivity of such migrations is dictated by the thermodynamic stability of the resulting organometallic intermediate.

Introduction of Diverse Chemical Functionalities via Halogen Displacement

The true synthetic utility of this compound lies in the selective displacement of its halogen atoms to introduce new carbon-carbon and carbon-heteroatom bonds. The distinct electronic nature and position of each halogen allow for a high degree of control in these transformations.

Alkylation and Arylation at Specific Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are cornerstone methods for forming C-C bonds. The site of these reactions on a polyhalogenated substrate is governed by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond. This reactivity follows the established trend: C-I > C-Br > C-Cl. nih.gov

Consequently, for this compound, palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C4-Br bond. nih.govnih.gov This high regioselectivity allows for the precise introduction of a wide variety of aryl and alkyl groups at this position, leaving the C3-Cl and C7-F bonds available for subsequent transformations. Numerous studies on dihaloquinolines, such as 2,4-dibromoquinoline (B189380) and 4-chloro-6-bromoquinoline, confirm that Suzuki-Miyaura couplings proceed selectively at the most reactive halogen site. researchgate.netacs.orgacs.org

Below is a table showing representative Suzuki-Miyaura coupling reactions on related chloro-bromo quinoline systems, illustrating the selective reactivity of the C-Br bond.

| Halogenated Quinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 6-Bromo-2-chloroquinoline | Arylboronic acid | Pd(OAc)₂ / SPhos | 6-Aryl-2-chloroquinoline | acs.org |

| 3-Bromo-4-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-3-phenylquinoline | scbt.com |

| Bromoquinolines | Phenylboronic acid | Pd/C / PPh₃ | Phenylquinolines | acs.orgnih.gov |

Amidation and Esterification Reactions

The introduction of nitrogen and oxygen functionalities can be achieved through both transition-metal-catalyzed methods and classical nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. acs.orgnih.gov Similar to other cross-coupling reactions, its selectivity is dictated by the ease of oxidative addition, making the C4-Br bond the primary reaction site. nih.gov This allows for the coupling of a vast range of primary and secondary amines at the C4 position of the quinoline scaffold. acs.orgrsc.org

Alternatively, direct SNAr can be employed. The quinoline nitrogen activates the C2 and C4 positions towards nucleophilic attack. masterorganicchemistry.com Given that C4 is substituted with a good leaving group (bromine), it is a prime site for substitution by strong nucleophiles like amines (amination) and alkoxides or phenoxides (etherification, a related process to esterification). masterorganicchemistry.comrsc.org The reaction proceeds via a Meisenheimer intermediate, and its success depends on the nucleophilicity of the incoming group and the stability of the intermediate. masterorganicchemistry.com This method provides a metal-free pathway to C4-aminated and C4-ether-linked quinolines.

Formation of Heterocycle-Fused Quinoline Systems

The halogen substituents on the this compound scaffold serve as ideal handles for constructing fused polycyclic systems. These reactions often involve a sequential, one-pot, or tandem process where an initial halogen displacement is followed by an intramolecular cyclization. abertay.ac.ukresearchgate.net

For example, a Sonogashira coupling at the C4-Br position with a terminal alkyne could install a group capable of undergoing a subsequent cyclization. If the alkyne bears a nucleophilic group, it could attack the C3 position, potentially displacing the chlorine atom to form a new ring. Research has shown that 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid can undergo a tandem one-pot Sonogashira coupling and lactonization to form tricyclic lactones. mdpi.com

Another strategy involves an initial substitution at C4, followed by a second substitution or coupling at C3 to build the fused ring. For instance, a nucleophile could displace the C4-bromo group, and if this nucleophile contains an appropriate functional group, it can then be made to react with the C3-chloro position to close a ring. Such strategies have been used to synthesize a variety of fused systems, such as thienopyridines, pyrazolo[4,3-c]quinolines, and other complex heterocycles, from appropriately substituted haloquinolines. abertay.ac.ukresearchgate.nettandfonline.com The synthesis of thieno[2,3-h]quinolines, for example, has been achieved from 2,3-dihalogenated quinolines via selective cross-coupling followed by an acid-mediated cycloisomerization. nih.gov These elegant cyclization strategies dramatically increase the structural diversity accessible from the this compound starting material.

Modular Approaches for Structural Diversity Generation

The inherent reactivity of the carbon-halogen bonds in this compound allows for a modular and systematic approach to the synthesis of diverse chemical libraries. The differential reactivity of the bromo, chloro, and fluoro substituents can be exploited to achieve selective functionalization, paving the way for the generation of a multitude of derivatives from a single, readily accessible starting material.

Combinatorial Synthesis of Substituted Quinoline Libraries

The this compound scaffold is an ideal starting point for the combinatorial synthesis of large libraries of substituted quinolines. The distinct electronic and steric environments of the halogenated positions allow for regioselective derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.govnih.gov

The bromine atom at the C4 position is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for initial diversification. This has been demonstrated in the synthesis of various quinoline-based compounds where the bromo group is selectively replaced. Following the initial coupling at C4, the chlorine atom at C3 can be targeted under more forcing reaction conditions or with specific catalyst-ligand systems. The fluorine atom at C7 is generally the most robust and least reactive towards typical cross-coupling conditions, often remaining intact throughout the synthetic sequence.

This stepwise and selective reactivity allows for a divergent synthetic strategy. A common precursor, this compound, can be subjected to a variety of coupling partners at the C4 position to generate an initial library of intermediates. Each of these intermediates can then be further diversified by reacting at the C3 position with another set of unique building blocks. This modular approach enables the rapid generation of a large and structurally diverse library of quinoline derivatives from a single starting scaffold.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Library Synthesis

| Reaction Type | Position | Coupling Partner | Catalyst/Ligand System (Illustrative) |

| Suzuki-Miyaura Coupling | C4 | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig Amination | C4 | Amines, Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Sonogashira Coupling | C4 | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Heck Reaction | C4 | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Suzuki-Miyaura Coupling | C3 | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂, K₃PO₄ |

This table provides illustrative examples of common cross-coupling reactions and conditions. Specific conditions may vary depending on the substrate and coupling partner.

Design of Tunable Quinoline-Based Scaffolds for Chemical Probes

The development of small-molecule fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. nih.govnih.gov The quinoline scaffold is particularly attractive for the design of such probes due to its inherent fluorescence and the ability to modulate its photophysical properties through substitution. nih.gov The this compound core offers a strategic advantage in the design of tunable chemical probes.

The modular nature of its derivatization allows for the systematic tuning of the probe's electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups at the C4 and C3 positions can significantly alter the intramolecular charge transfer (ICT) characteristics of the quinoline fluorophore. This, in turn, affects the emission wavelength, quantum yield, and Stokes shift of the resulting probe.

A rational design strategy for chemical probes based on the this compound scaffold would involve:

Core Functionalization: Utilizing the C4-bromo and C3-chloro positions for the introduction of moieties that tune the photophysical properties. For example, a library of probes could be synthesized with varying aryl or heteroaryl groups at these positions to screen for desired spectral characteristics.

Introduction of a Recognition Moiety: One of the positions, often C4, can be used to attach a specific ligand or reactive group that targets a particular biomolecule or cellular environment.

Modulation of Solubility and Cell Permeability: The substituents introduced can also be chosen to optimize the probe's physicochemical properties, such as water solubility and membrane permeability, which are crucial for biological applications.

The fluorine atom at the C7 position can also play a role in tuning the probe's properties, potentially influencing its lipophilicity and metabolic stability, and can serve as a handle for further late-stage functionalization if required.

Table 2: Design Strategy for Tunable Quinoline-Based Probes

| Design Parameter | Synthetic Strategy using this compound | Desired Outcome |

| Wavelength Tuning | Suzuki or Sonogashira coupling at C4 with various aromatic/alkynyl groups. | Shift in emission spectrum (blue to red). |

| Quantum Yield Enhancement | Introduction of rigidifying groups or electron-donating/withdrawing substituents at C3/C4. | Brighter fluorescence signal. |

| Target Specificity | Attachment of a specific binding ligand (e.g., peptide, small molecule) at C4 via an appropriate linker. | Localization of the probe to a specific biological target. |

| Sensing Mechanism | Incorporation of a group at C3 or C4 that undergoes a chemical reaction or conformational change in response to an analyte, leading to a change in fluorescence. | "Turn-on" or ratiometric fluorescence response. |

Computational and Theoretical Investigations of 4 Bromo 3 Chloro 7 Fluoroquinoline and Analogues

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.netdergipark.org.tr It provides a balance between accuracy and computational cost, making it suitable for analyzing medium to large-sized molecules like substituted quinolines. DFT calculations are used to determine various electronic and structural properties that govern the molecule's behavior. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a rigid aromatic system like 4-bromo-3-chloro-7-fluoroquinoline, the primary focus is on the precise bond lengths, bond angles, and dihedral angles that define the planar quinoline (B57606) core and the orientation of its substituents.

DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these optimizations. dergipark.org.tr The resulting optimized geometry corresponds to a minimum on the potential energy surface. While the specific optimized parameters for this compound are not extensively published, theoretical calculations would yield precise data on its structure.

Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoline Core This table presents typical data obtained from DFT geometry optimization.

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| C-N (aromatic) | 1.33 - 1.38 Å | |

| C-Cl | ~1.74 Å | |

| C-Br | ~1.90 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-C (in ring) | 118° - 121° |

| C-N-C (in ring) | ~117° | |

| Dihedral Angle | Ring System | ~0° (Planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Illustrative FMO Data for Halogenated Quinoline Analogues This table illustrates how FMO energies might vary with substitution patterns.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline (Reference) | -6.5 | -0.9 | 5.6 |

| 7-Chloroquinoline (B30040) | -6.7 | -1.2 | 5.5 |

| This compound (Hypothetical) | -7.0 | -1.8 | 5.2 |

| 7-Bromo-4-chloro-3-nitroquinoline | -7.5 | -2.5 | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards charged species. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. youtube.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and correspond to areas around electronegative atoms like nitrogen, oxygen, and halogens. youtube.com

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would show significant negative potential around the nitrogen atom due to its lone pair of electrons. Negative potentials would also be associated with the electronegative halogen atoms (F, Cl, Br). The distribution of these potentials provides a detailed picture of how an approaching reactant would "see" the molecule, making MEP a powerful tool for predicting intermolecular interactions. nih.govmdpi.com

Table 3: Typical MEP Values at Specific Molecular Sites This table shows representative MEP values for different regions of a molecule like this compound.

| Molecular Region | Expected MEP Value (kcal/mol) | Implication |

| Nitrogen Lone Pair | -25 to -40 | Strong site for protonation/H-bonding |

| Halogen Atoms (σ-hole) | Variable (can be positive) | Potential for halogen bonding |

| Aromatic Hydrogens | +10 to +20 | Weakly positive regions |

| Carbon backbone | Neutral to slightly positive | Generally less reactive than heteroatoms |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction pathways, providing a dynamic view of the chemical transformation from reactants to products. These simulations are invaluable for understanding complex reaction mechanisms, identifying transient species, and predicting selectivity.

By mapping the potential energy surface of a reaction, computational methods can identify the most energetically favorable pathway. This involves locating and characterizing the structures of all transition states (the energy maxima along the reaction coordinate) and any intermediates (stable species formed during the reaction). A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.govnih.gov

For a molecule like this compound, these simulations could be used to study various reactions, such as nucleophilic aromatic substitution (SNAr). For example, by modeling the attack of a nucleophile (e.g., an alkoxide) on the quinoline ring, researchers can determine which position (e.g., C3-Cl or C4-Br) is more susceptible to substitution. The calculations would reveal the structure of the Meisenheimer complex intermediate and the energy barriers for the formation and collapse of this intermediate to form the final product. Studies on the oxidation of quinoline have successfully used DFT to predict the transition state structure and propose a plausible mechanistic route. nih.govnih.gov

Many reactions involving polysubstituted aromatic rings can yield multiple products depending on which position is attacked. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Computational models are highly effective at predicting this preference.

The electronic properties derived from DFT calculations, such as atomic charges, FMO coefficients, and MEP maps, are powerful predictors of regioselectivity. nih.gov For electrophilic substitution on the quinoline ring, the position with the highest electron density (most negative MEP) or the largest HOMO coefficient will be the most reactive. Conversely, for nucleophilic attack, the most electron-deficient carbon (most positive charge or largest LUMO coefficient) will be the preferred site. Research has shown that even subtle effects from substituents and molecular conformation can be modeled to accurately predict regioselective outcomes in quinoline systems. nih.gov This predictive power is essential for designing efficient synthetic routes that yield the desired isomer with high purity. mdpi.comnih.gov

Theoretical Prediction of Chemical Behavior and Selectivity in Organic Reactions

The chemical behavior of a molecule, including its reactivity and the selectivity it exhibits in chemical reactions, is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like this compound and its analogues. These theoretical calculations allow for the prediction of how the molecule will behave in various organic reactions.

Key to these predictions is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. For instance, the region of the molecule where the HOMO is localized is most susceptible to electrophilic attack, while the LUMO's location indicates the likely site for nucleophilic attack. In a polysubstituted quinoline, the interplay of the activating/deactivating and directing effects of the bromo, chloro, and fluoro substituents, along with the inherent electronic nature of the quinoline ring, creates a complex reactivity profile that can be deciphered using FMO analysis.

Theoretical studies on related halo-substituted aromatic compounds have demonstrated that halogen substituents can significantly influence the electronic landscape. science.gov DFT calculations can precisely map the molecular electrostatic potential (MEP), which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atom, making it a primary site for protonation or coordination with Lewis acids.

Furthermore, computational models can predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the relative stability of the possible intermediates (sigma complexes) can be calculated to determine the most likely substitution pattern. Similarly, for nucleophilic aromatic substitution (SNAr) reactions, the LUMO distribution and the stability of Meisenheimer-like intermediates can be assessed to predict which halogen is most likely to be displaced. Theoretical studies on the Skraup reaction, a classic method for quinoline synthesis, have used DFT to evaluate activation energies and assess the regioselectivity of the cyclization step. researchgate.net

The table below illustrates the type of data generated from DFT calculations for a hypothetical substituted quinoline, which is used to predict its chemical behavior.

| Computational Parameter | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions. |

| Mulliken Charge on N | -0.45 | Confirms the nucleophilic character of the nitrogen atom. |

| MEP Minimum | -35 kcal/mol (near N) | Predicts the most likely site for protonation/electrophilic interaction. |

This table contains example data to illustrate the concepts discussed. Actual values for this compound would require specific DFT calculations.

Computational Design and Virtual Screening of Novel Quinoline Scaffolds

The quinoline ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Computational methods are pivotal in leveraging the quinoline scaffold for the discovery of new therapeutic agents. Starting with a core structure like this compound, computational design and virtual screening techniques enable the rapid exploration of vast chemical space to identify promising new derivatives. nih.govresearchgate.net

Computational Design involves the rational modification of a lead structure to enhance its biological activity, selectivity, or pharmacokinetic properties. Using the this compound scaffold, new analogues can be designed in silico by substituting or modifying the halogen atoms or by adding various functional groups at other positions. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process. ijpsonline.comnih.gov By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can predict the potency of newly designed molecules before they are synthesized. nih.gov For instance, a 3D-QSAR model could reveal that adding a hydrogen bond donor at a specific position on the quinoline ring would enhance binding to a target protein. nih.gov

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov Structure-based virtual screening, which includes molecular docking, is a prominent approach. In this method, the three-dimensional structure of the target protein is used to simulate the interaction between the protein and potential ligands.

A typical workflow using the this compound scaffold would involve:

Creating a virtual library of derivatives by computationally adding diverse chemical groups to the scaffold.

Using a docking program to place each virtual compound into the binding site of a target protein.

Scoring the binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions) and binding energy. ijpsonline.com

Ranking the compounds based on their scores to prioritize a smaller, more manageable set for chemical synthesis and experimental testing.

This approach has been successfully applied to quinoline derivatives to identify potential inhibitors for various targets, including those involved in cancer, viral infections, and bacterial diseases. nih.govrsc.org For example, virtual screening of quinoline libraries has been used to identify potential inhibitors of proteins essential for the SARS-CoV-2 life cycle. nih.gov

The following table summarizes findings from representative computational design and screening studies on quinoline-based scaffolds.

| Study Focus | Computational Method | Key Findings | Reference |

| Anti-Gastric Cancer Agents | 3D-QSAR (CoMFA) | Identified key steric and electrostatic features on the quinoline scaffold that enhance anti-cancer activity, leading to the design of five new potent compounds. | nih.gov |

| Anti-SARS-CoV-2 Agents | Structure-Based Virtual Screening | Screened a library of quinoline drugs against viral targets, identifying existing drugs like afatinib (B358) as potential inhibitors of viral replication. | nih.gov |

| Caspase-3 Inhibitors | 2D-QSAR, Molecular Docking | Developed robust QSAR models and used docking to elucidate binding modes, identifying key interactions for designing effective inhibitors. | ijpsonline.com |

| Anticancer Agents | ADME Profiling, SAR | Synthesized and tested 2-arylquinolines, using computational ADME profiling to understand the relationship between lipophilicity and selective cytotoxicity. | rsc.org |

These computational strategies significantly accelerate the drug discovery process, reduce costs, and provide deep insights into the molecular basis of drug action, underscoring the importance of theoretical investigations in modern medicinal chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Halogenated Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds. For halogenated quinolines, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for mapping the carbon-hydrogen framework and confirming the positions of the halogen substituents.

The analysis of 4-bromo-3-chloro-7-fluoroquinoline would begin with one-dimensional NMR experiments.

¹H NMR would reveal the number of distinct proton environments, their chemical shifts indicating the electronic environment, and coupling constants (J-values) providing information about adjacent non-equivalent protons. The aromatic protons on the quinoline (B57606) core would appear in a characteristic downfield region.

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached halogens, with carbons bonded to electronegative atoms appearing further downfield.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. pg.edu.pl The chemical shift of the fluorine signal provides direct evidence of its position on the aromatic ring. For instance, studies on 6-fluoroquinoline (B108479) derivatives often show ¹⁹F NMR signals around -110 ppm. pg.edu.pl

To illustrate, the spectral data for a related compound, 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , provides a clear example of what would be expected. cymitquimica.combldpharm.com

| Spectroscopic Data for 7-Bromo-4-chloro-6-fluoro-2-methylquinoline |

| ¹H NMR (600 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| 8.27 |

| 7.81 |

| 7.40 |

| 2.70 |

| ¹³C NMR (150 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| 158.8 (d, J = 3 Hz) |

| 156.2 (d, J = 250 Hz) |

| 145.2 (d, J = 1 Hz) |

| 141.0 (d, J = 5 Hz) |

| 133.6 (d, J = 1 Hz) |

| 124.2 (d, J = 9 Hz) |

| 122.2 |

| 113.7 (d, J = 24 Hz) |

| 108.1 (d, J = 26 Hz) |

| 24.5 |

| ¹⁹F NMR (282 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| -108 |

| Data sourced from The Journal of Organic Chemistry. cymitquimica.combldpharm.com |

To unambiguously assign the signals from 1D NMR spectra and establish the complete bonding network, two-dimensional (2D) NMR experiments are employed. spectroscopyonline.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity between adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons (¹H-¹³C). This is particularly vital for mapping the entire molecular skeleton, connecting quaternary carbons (which have no attached protons) to nearby protons and linking different fragments of the molecule. For a compound like this compound, HMBC would be critical in confirming the relative positions of the halogen atoms by observing correlations between a proton and a carbon atom two or three bonds away, across a halogen substituent.

These 2D techniques, when used in concert, allow for a full and confident assignment of the complex structure of polysubstituted quinolines. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. spectroscopyonline.com For halogenated compounds, the isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) provide a characteristic signature in the mass spectrum, aiding in the confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (formula: C₉H₄BrClFN), HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass. As an illustrative example, the HRMS data for 7-Bromo-4-chloro-6-fluoro-2-methylquinoline (C₁₀H₇BrClFN) showed an observed mass of 273.9424 [M+H]⁺, which corresponds closely to the calculated mass of 273.9429, confirming its elemental formula. cymitquimica.combldpharm.com

| HRMS Data for an Analogous Halogenated Quinoline |

| Compound |

| Formula |

| Ion |

| Calculated m/z |

| Found m/z |

| Data sourced from The Journal of Organic Chemistry. cymitquimica.combldpharm.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often fragile, molecules. spectroscopyonline.com It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. spectroscopyonline.com This makes it ideal for clearly identifying the molecular ion peak, which is fundamental for determining the molecular weight. ESI is often coupled with HRMS (ESI-HRMS) to provide both the accurate mass and the molecular formula of the parent compound. The analysis of various quinoline derivatives frequently employs ESI-MS to confirm the mass of the synthesized products. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected vibrations would include:

C=C and C=N stretching from the aromatic quinoline ring system, typically appearing in the 1620-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations usually observed just above 3000 cm⁻¹.

C-H bending vibrations (both in-plane and out-of-plane) in the fingerprint region (below 1500 cm⁻¹), which can be indicative of the substitution pattern on the aromatic rings.

C-F, C-Cl, and C-Br stretching vibrations. These are typically found in the lower frequency region of the spectrum (e.g., C-Br stretching often falls between 650-500 cm⁻¹).

As a reference, the IR spectrum of 7-Bromo-4-chloro-6-fluoro-2-methylquinoline shows prominent peaks at 1612, 1588, 1016, 845, and 707 cm⁻¹, which are characteristic of the substituted quinoline ring structure. cymitquimica.combldpharm.com

| Characteristic IR Absorption Bands for a Halogenated Quinoline Analog |

| Compound |

| Technique |

| **Key Peaks (νₘₐₓ, cm⁻¹) ** |

| Data sourced from The Journal of Organic Chemistry. cymitquimica.combldpharm.com |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation is an indispensable tool in the synthesis and analysis of halogenated quinolines. It allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling both qualitative identification and quantitative purity assessment.